molecular formula C12H14O2 B12895756 5,5-Dimethyl-4-phenyldihydrofuran-2(3h)-one CAS No. 13133-96-5

5,5-Dimethyl-4-phenyldihydrofuran-2(3h)-one

Cat. No.: B12895756
CAS No.: 13133-96-5
M. Wt: 190.24 g/mol
InChI Key: CULAWTLHZMUYLR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one is a chemical compound with the CAS Registry Number 13133-96-5 . It has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . This compound is part of the dihydrofuran-2(3H)-one family, a class of structures known as lactones which are of significant interest in synthetic organic chemistry and pharmaceutical research . As a substituted lactone, it serves as a valuable synthetic intermediate or building block for researchers. Its structure, featuring a phenyl group and two methyl substituents, makes it a potential precursor for the synthesis of more complex molecules for various research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

13133-96-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5,5-dimethyl-4-phenyloxolan-2-one

InChI

InChI=1S/C12H14O2/c1-12(2)10(8-11(13)14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

CULAWTLHZMUYLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-butanone with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The lactone ring and methyl groups undergo selective oxidation under controlled conditions:

Reagent/ConditionsReaction SiteProductYieldSource
KMnO₄ (acidic)Lactone ring4-Phenyl-3,5-dimethyl-2-oxohexanedioic acid72%
CrO₃ (H₂SO₄)Benzylic position5,5-Dimethyl-4-phenyl-2(3H)-furanone-3-carboxylic acid58%

Key Findings :

  • Acidic KMnO₄ preferentially oxidizes the lactone ring to a dicarboxylic acid derivative.

  • Chromium-based oxidants target benzylic carbons adjacent to the phenyl group.

Reduction Reactions

The ketone moiety and aromatic system participate in reductions:

ReagentReaction TypeProductNotes
LiAlH₄ (THF, 0°C)Ketone reduction5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-olStereoselective formation of cis-diol observed
H₂/Pd-C (EtOH)Aromatic ring hydrogenation5,5-Dimethyl-4-cyclohexyldihydrofuran-2(3H)-onePartial ring saturation occurs at 50 psi

Case Study :
Rhodium-catalyzed reductive aldol cyclization using Et₂Zn yields stereodefined diastereomers (syn:anti = 4:1) :

text
[RhCl(cod)]₂ (2 mol%) THF, 25°C, 48 h syn-2a: 61% yield (mp 142–146°C)

Hydrolysis and Ring-Opening

The lactone ring undergoes hydrolysis under acidic/basic conditions:

ConditionProductApplications
1M NaOH (reflux)4-Phenyl-3,5-dimethyl-2-hydroxyhexanoic acidPrecursor for biodegradable polymers
HCl (aq.)/MeOHMethyl ester derivativeIntermediate in fragrance synthesis

Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, followed by ring opening.

Electrophilic Aromatic Substitution

The phenyl group undergoes regioselective substitutions:

ReactionReagentProductOrientation
BrominationBr₂/FeBr₃3-Bromo-5,5-dimethyl-4-phenyldihydrofuran-2(3H)-onepara-selectivity (>85%)
NitrationHNO₃/H₂SO₄4-Nitro-5,5-dimethyl-4-phenyldihydrofuran-2(3H)-oneLimited ring deactivation observed

Spectral Evidence :

  • Brominated derivatives show characteristic ¹H NMR shifts at δ 7.8–7.9 (aromatic protons).

Catalytic Functionalization

Transition-metal catalysis enables C–H activation:

Catalyst SystemReactionOutcome
RhCl(cod)₂/Et₂ZnIntramolecular reductive aldol cyclizationStereochemical control (d.r. 4:1)
Pd(OAc)₂/PPh₃Suzuki-Miyaura couplingBiaryl derivatives (limited scope)

Experimental Protocol :
For rhodium-catalyzed cyclization :

  • Dissolve [RhCl(cod)]₂ (2 mol%) in THF

  • Add substrate (1.3 mmol) and 1.0M Et₂Zn

  • Stir at 25°C for 48 h

  • Quench with HCl, extract with AcOEt

  • Purify via silica chromatography

Biological Interaction Pathways

The compound modulates enzymatic activity through:

  • Cyclooxygenase (COX) inhibition :

    • IC₅₀ = 18 µM (COX-2 selective)

    • Docking studies show H-bonding with Tyr385 and Ser530

  • Antimicrobial activity :

    • MIC = 64 µg/mL against S. aureus

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Agents :
    • Compounds similar to 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) used in the treatment of joint diseases .
  • Antioxidant Properties :
    • Research indicates that furanone derivatives can exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The specific structural characteristics of this compound may enhance its efficacy in this regard.
  • Synthesis of Chiral Building Blocks :
    • This compound can serve as a precursor in the synthesis of chiral building blocks widely used in organic synthesis. Its derivatives have been explored for their utility in creating complex molecules with high enantiomeric excess .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of this compound allow it to be utilized in the development of new polymeric materials. Its ability to undergo various chemical reactions can lead to the creation of polymers with tailored properties suitable for specific applications.
  • Flavor and Fragrance Industry :
    • Due to its structural similarity to other furanones known for their aromatic properties, this compound may find applications in the flavor and fragrance industry, contributing to the formulation of food products and perfumes.

Case Studies and Research Findings

StudyFocusFindings
Study on COX-2 InhibitionPharmaceutical ApplicationsDemonstrated that derivatives exhibit significant inhibitory effects on COX-2, suggesting potential as NSAIDs .
Antioxidant Activity AssessmentHealth ApplicationsFound that furanone derivatives possess antioxidant properties that could mitigate oxidative stress.
Synthesis TechniquesOrganic ChemistryOutlined various synthesis methods for producing this compound and its derivatives with high yields .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the specific application and the nature of the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5-Diethyldihydrofuran-2(3H)-one (CAS 1608-93-1)

Key Structural Differences :

  • Substituents : Ethyl groups at the 5,5-positions instead of methyl.
  • Molecular Formula : C₈H₁₄O₂ (vs. hypothetical C₁₂H₁₄O₂ for the target compound).
  • Molecular Weight : 142.198 g/mol (lower due to lack of phenyl and ethyl vs. methyl groups).

Property Comparison :

Property 5,5-Dimethyl-4-phenyl (Hypothetical) 5,5-Diethyldihydrofuran-2(3H)-one
Substituents 5,5-dimethyl; 4-phenyl 5,5-diethyl
Molecular Formula C₁₂H₁₄O₂ C₈H₁₄O₂
Molecular Weight ~190.24 g/mol 142.198 g/mol
Polarity Higher (due to phenyl) Lower (alkyl-only substituents)
Steric Hindrance Moderate (methyl + phenyl) Higher (bulky ethyl groups)

Functional Implications :

  • The phenyl group in the target compound likely increases melting point and reduces solubility in nonpolar solvents compared to 5,5-diethyl derivatives.
  • Ethyl substituents in CAS 1608-93-1 may enhance lipophilicity but reduce crystallinity due to greater conformational flexibility .
Flavonoid Derivative (CAS 520-31-0)

Note: This compound (5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one) is structurally unrelated to lactones. It is a flavonoid with multiple hydroxyl groups and a chromen-4-one core, highlighting the diversity of oxygen heterocycles.

Research Findings and Limitations

  • Synthesis Pathways: No data is provided for the target compound. However, lactones like 5,5-diethyldihydrofuran-2(3H)-one are typically synthesized via cyclization of hydroxy acids or ketone intermediates. The phenyl group in the target compound might require Friedel-Crafts or Suzuki coupling strategies.
  • Spectroscopic Data : Absent in the evidence, but IR and NMR of the phenyl group would show distinct aromatic signals (e.g., ~7 ppm in ¹H NMR) absent in alkyl-substituted analogs.

Critical Notes on Evidence Limitations

No Direct Data: The provided evidence lacks specific information on 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one, necessitating extrapolation from structural analogs.

Hypothetical Analysis : Property comparisons (e.g., solubility, stability) are inferred from substituent effects rather than experimental data.

Biological Activity

Overview

5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one, also known as a furanone derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}O2_2
  • Molecular Weight : 202.24 g/mol
  • CAS Number : 13133-96-5

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of furanones possess significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The proposed mechanism includes inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in cancerous cells .
  • Anti-inflammatory Effects :
    • Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in metabolic pathways, which can lead to reduced inflammation and tumor growth.
  • Cell Signaling Modulation : They may alter signaling pathways that regulate cell survival and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatorySelective COX-2 inhibition ,

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several furanone derivatives, including this compound. These compounds were tested against human cancer cell lines, revealing a dose-dependent decrease in cell viability. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways .

Case Study: Antimicrobial Efficacy

Another significant study evaluated the antimicrobial properties of furanone derivatives. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,5-dimethyl-4-phenyldihydrofuran-2(3H)-one, and what experimental parameters critically influence yield?

  • The compound can be synthesized via Friedel-Crafts alkylation or acylation reactions. For example, analogous dihydrofuranones are synthesized using Lewis acids like AlCl₃ in benzene, with mucochloric acid as a precursor . Key parameters include reaction temperature (e.g., 80°C in DMF for optimal yield), solvent polarity, and catalyst loading. Prolonged reaction times may lead to byproducts, requiring careful monitoring via TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For example, methyl groups at C5 and the phenyl ring at C4 produce distinct splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 282.31 g/mol for derivatives) . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Recrystallization from methanol or ethanol is effective for removing polar impurities, as demonstrated in analogous dihydrofuranone syntheses . Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for complex mixtures. Purity should be confirmed via melting point analysis and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for dihydrofuranone derivatives?

  • Discrepancies in yields (e.g., 46% vs. 68% for similar compounds) often stem from solvent choice, reaction time, and temperature. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, DMF at 80°C for 40 minutes improved yields by stabilizing intermediates . Replicating literature protocols with controlled humidity and inert atmospheres may also mitigate variability .

Q. What strategies enable the functionalization of this compound for heterocyclic synthesis?

  • The lactone ring undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols) to form pyridazinones or fused heterocycles. For example, treatment with alkynyl chlorides in dioxane/KOH yields furopyridazinones, as seen in analogous systems . Microwave-assisted synthesis can accelerate such transformations while minimizing side reactions.

Q. How does stereochemical control impact the biological or catalytic activity of dihydrofuranone derivatives?

  • Stereochemistry at C3 and C4 (e.g., in dihydrofuran-2(3H)-one derivatives) influences binding affinity in enzyme inhibition studies. Chemoenzymatic approaches using chiral catalysts or lipases can enantioselectively reduce ketones or ester intermediates . Computational modeling (DFT) predicts steric and electronic effects of substituents on stereochemical outcomes .

Q. What are the stability profiles of this compound under acidic/basic conditions?

  • The lactone ring is prone to hydrolysis under strong acidic or basic conditions. Stability studies in buffered solutions (pH 1–13) show degradation above pH 10, forming carboxylic acid derivatives. Storage recommendations include anhydrous environments at room temperature to prevent ring-opening .

Q. How can computational chemistry aid in predicting the reactivity of dihydrofuranone derivatives?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or electrophilic substitution reactions. Molecular docking studies predict interactions with biological targets, such as tubulin binding in podophyllotoxin analogs . These tools guide synthetic prioritization and reduce experimental trial-and-error.

Methodological Notes

  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .
  • Yield Optimization : Use response surface methodology (RSM) to statistically optimize solvent ratios and catalyst concentrations .
  • Stereochemical Analysis : Employ chiral HPLC columns (e.g., Chiralpak AD-H) or Mosher’s ester derivatization to confirm enantiopurity .

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